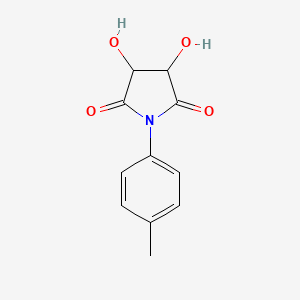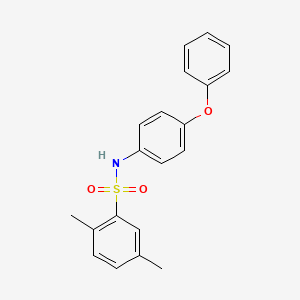![molecular formula C29H29N3O5S B5146496 N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5146496.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide, also known as DBA-NPHS, is a sulfonamide-based compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DBA-NPHS has been shown to have significant potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates various downstream signaling pathways that control cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKC and prevents its activation by blocking the access of ATP to the active site. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. In animal models, this compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One of the main advantages of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is its high potency and specificity for PKC inhibition. It has been shown to be a more potent inhibitor of PKC than other sulfonamide-based compounds, such as H-7 and staurosporine. This compound also has a relatively low toxicity profile and has been shown to be well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
未来方向
There are several future directions for the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide in scientific research. One potential application is in the development of novel cancer therapies that target PKC. This compound has been shown to have potent anti-cancer effects in various cellular and animal models, making it a promising candidate for further preclinical and clinical development. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, where PKC has been implicated in disease pathogenesis. Finally, this compound may have potential as a tool for studying the role of PKC in various physiological and pathological processes, including cardiovascular diseases and diabetes.
合成方法
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide involves the reaction of 4-nitro-N-phenylbenzenesulfonamide with dibenzylamine and 2-chloro-1,3-propanediol in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the amino group, followed by the formation of a cyclic intermediate, which is then hydrolyzed to yield the final product. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.
科学研究应用
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide has been extensively used in scientific research as a tool for studying the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S/c33-28(22-30(20-24-10-4-1-5-11-24)21-25-12-6-2-7-13-25)23-31(26-14-8-3-9-15-26)38(36,37)29-18-16-27(17-19-29)32(34)35/h1-19,28,33H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSOPPPPRUZPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5146452.png)

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)
![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)
![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)
![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)